5-(4-BOC-Aminophenyl)-2-cyanophenol
CAS No.: 1262002-93-6
Cat. No.: VC11759047
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1262002-93-6 |
|---|---|
| Molecular Formula | C18H18N2O3 |
| Molecular Weight | 310.3 g/mol |
| IUPAC Name | tert-butyl N-[4-(4-cyano-3-hydroxyphenyl)phenyl]carbamate |
| Standard InChI | InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-8-6-12(7-9-15)13-4-5-14(11-19)16(21)10-13/h4-10,21H,1-3H3,(H,20,22) |
| Standard InChI Key | FBSPQXHVTOSLEK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O |
Introduction
Chemical Identity and Structural Features
5-(4-BOC-Aminophenyl)-2-cyanophenol (IUPAC name: 5-[4-(tert-butoxycarbonylamino)phenyl]-2-hydroxybenzonitrile) is characterized by the following structural elements:
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Phenolic hydroxyl group at position 1 of the benzene ring, contributing acidity (pKa ~10) and hydrogen-bonding capacity .
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Cyano group (-CN) at position 2, imparting electron-withdrawing effects that modulate aromatic electrophilic substitution patterns .
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4-BOC-aminophenyl substituent at position 5, where the BOC group (tert-butyloxycarbonyl) protects the amine, preventing undesired reactions during synthesis .
The BOC group is widely used in peptide synthesis and drug development to temporarily mask amine functionalities, enabling selective reactions at other sites . The compound’s molecular formula is , with a molecular weight of 310.35 g/mol.
Synthesis and Optimization
Synthetic Routes
The synthesis of 5-(4-BOC-Aminophenyl)-2-cyanophenol involves multi-step strategies, often starting from commercially available precursors:
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Bromination and Cyanide Displacement:
A method analogous to the synthesis of 2-amino-5-cyanophenol (patent CA2341711A1) can be adapted. Starting with 4-nitrophenol, bromination at position 5 followed by nucleophilic aromatic substitution with cyanide yields 2-cyano-5-bromophenol. Subsequent Suzuki-Miyaura coupling with 4-BOC-aminophenylboronic acid introduces the BOC-protected aryl group . -
BOC Protection of Amines:
The amine group on the phenyl ring is protected using di-tert-butyl dicarbonate () in the presence of a base like triethylamine, ensuring high yields (85–90%) . -
Deprotection and Functionalization:
The BOC group can be removed under acidic conditions (e.g., HCl in dioxane) to regenerate the free amine for downstream applications .
Reaction Conditions and Yields
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Bromination: Achieved using (N-bromosuccinimide) in , yielding 75–80% .
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Cyanide Substitution: Potassium cyanide in DMF at 80°C provides 70% conversion .
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Coupling Reactions: Palladium-catalyzed Suzuki coupling achieves 65–75% yield with arylboronic acids .
Spectroscopic Characterization
Key spectroscopic data for 5-(4-BOC-Aminophenyl)-2-cyanophenol include:
The BOC group’s tert-butyl protons appear as a singlet at δ 1.45, while the phenolic proton resonates as a broad singlet at δ 9.20 due to hydrogen bonding .
Industrial and Research Applications
Pharmaceutical Synthesis
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ADC Linkers: The compound’s amine group, after deprotection, conjugates with antibodies via carbamate or urea linkages, as seen in patent US20190209704 .
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Peptide Mimetics: Incorporates into peptidomimetic scaffolds to enhance metabolic stability .
Materials Science
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Polymer Additives: Cyano groups improve thermal stability in polycarbonates .
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Coordination Chemistry: Phenolic oxygen and cyano nitrogen act as ligands for transition metals (e.g., Cu, Fe) .
Comparative Analysis with Analogues
The uniqueness of 5-(4-BOC-Aminophenyl)-2-cyanophenol lies in its dual functionality: the BOC group ensures synthetic versatility, while the cyano group enables further derivatization.
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